molecular formula C12H15ClN4O B1521958 N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185069-63-9

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B1521958
M. Wt: 266.73 g/mol
InChI Key: WPTCBRUVBFITPT-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound that likely contains an aminophenyl group, a pyrazole group, and a carboxamide group. The “hydrochloride” indicates that the compound is a salt with a chloride ion .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives and their applications in medicinal chemistry and materials science have been widely studied. These compounds are synthesized through various chemical reactions and evaluated for their structural properties and potential biological activities. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antibacterial Evaluation

Compounds structurally related to N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride have shown promise as antimicrobial and antibacterial agents. Pitucha et al. (2011) prepared N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their potential as antimicrobial agents, demonstrating significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) (Pitucha et al., 2011).

Applications in Polymer Science

The incorporation of pyrazole moieties into polymers has been explored for the development of materials with enhanced properties. Mikroyannidis (1997) synthesized soluble and fusible polyamides and polyimides containing pyrazoline moieties, demonstrating their potential in creating heat-resistant resins with advantageous solubility and thermal properties (Mikroyannidis, 1997).

Antiglaucoma Activity

The investigation into the antiglaucoma activity of pyrazole derivatives has also been reported. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, which are targets for antiglaucoma drugs, showing that these compounds are more potent inhibitors than the parent compound and standard treatments like acetazolamide (Kasımoğulları et al., 2010).

Corrosion Protection

The application of pyrazole derivatives in corrosion protection has been studied, demonstrating their efficacy in protecting metals against corrosion. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, showing high inhibition efficiency and suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).

Safety And Hazards

The safety and hazards of a compound are typically determined through experimental studies and include information on toxicity, flammability, and environmental impact. Safety data sheets (SDS) provide this information for many compounds .

Future Directions

The future directions for a compound would depend on its potential applications. This could include further studies to better understand its properties, modifications to improve its effectiveness, or new applications in fields such as medicine or materials science .

properties

IUPAC Name

N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10;/h3-8H,2,13H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTCBRUVBFITPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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